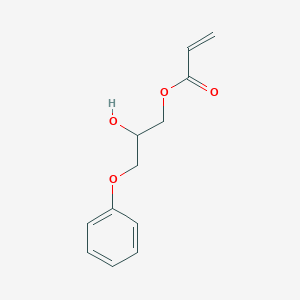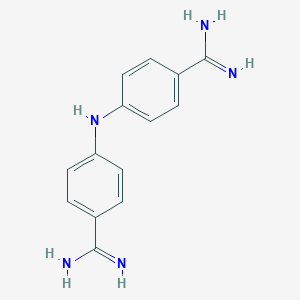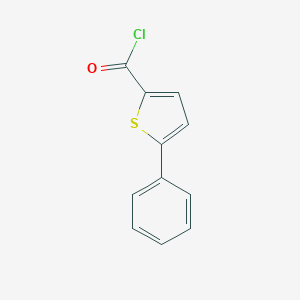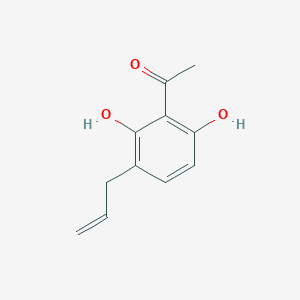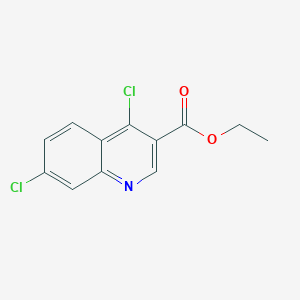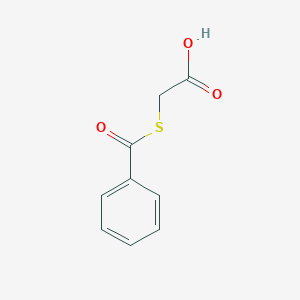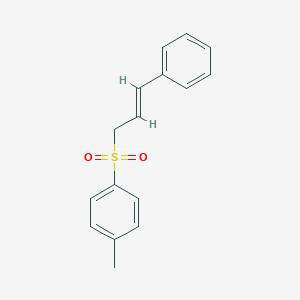
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene is a chemical compound that has been widely researched for its potential use in various scientific applications. It is commonly known as MES, and its chemical formula is C15H16O2S.
Mécanisme D'action
The mechanism of action of MES is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
MES has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic, making it a potentially useful reagent in various scientific applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MES is its high yield synthesis method, which makes it a cost-effective reagent for use in various scientific experiments. Additionally, its non-toxic and non-carcinogenic properties make it a safe reagent to use in the laboratory. However, its limited solubility in water can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research on MES. One potential area of research is the development of new synthetic methods for the production of MES. Additionally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of other biomolecules. Finally, more studies could be conducted to determine its potential use in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene, or MES, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its high yield synthesis method, non-toxic and non-carcinogenic properties, and potential use in the synthesis of various organic compounds make it a promising reagent for use in the laboratory. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of MES involves the reaction of 1-methyl-4-bromo-benzene with 3-phenylprop-2-en-1-ol in the presence of a base. The resulting product is then treated with a sulfonyl chloride to obtain MES in high yield.
Applications De Recherche Scientifique
MES has been extensively studied for its potential use in various scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe for the detection of biomolecules, such as proteins and nucleic acids.
Propriétés
Numéro CAS |
16215-11-5 |
|---|---|
Nom du produit |
1-Methyl-4-((E)-3-phenyl-prop-2-ene-1-sulfonyl)-benzene |
Formule moléculaire |
C16H16O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-methyl-4-[(E)-3-phenylprop-2-enyl]sulfonylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-14-9-11-16(12-10-14)19(17,18)13-5-8-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b8-5+ |
Clé InChI |
YQJJXNLVPNKFCQ-VMPITWQZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)C/C=C/C2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



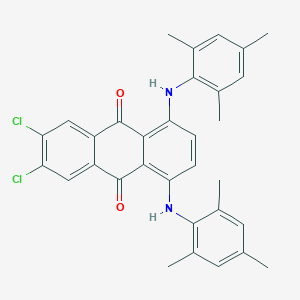
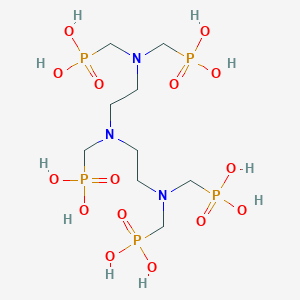
![3-[(2S)-3,6-dioxopiperazin-2-yl]propanoic Acid](/img/structure/B102853.png)
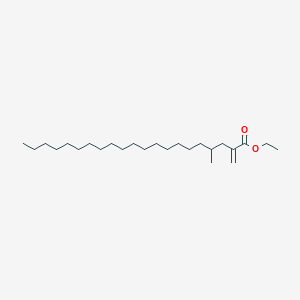
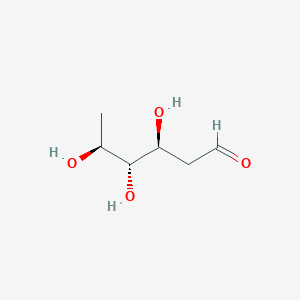
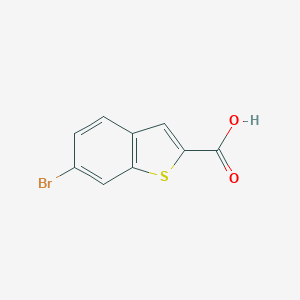
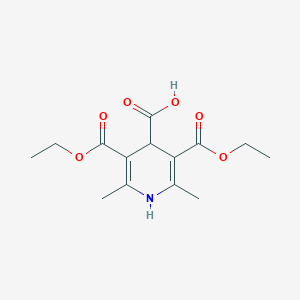
![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
